Mass Spectrometric Differentiation: M+8 Isotopic Shift Enables Unambiguous Tracing Against Protio Acetylacetone
Acetylacetone-d8 exhibits a molecular ion shift of +8 Da relative to protio acetylacetone (m/z 100 → m/z 108), providing a fully resolved isotopic envelope that eliminates signal overlap in complex mixtures. This mass shift has been exploited to assign fragmentation pathways in electron-impact mass spectra, where the deuterated isotopologue confirmed the loss of CO from the molecular ion via methyl migration . In procurement terms, the M+8 shift means a single isotopologue suffices for tracing experiments that would otherwise require ¹³C or ¹⁸O labeling with substantially higher cost.
| Evidence Dimension | Molecular ion mass (monoisotopic) |
|---|---|
| Target Compound Data | 108.05 Da (C₅D₈O₂, acetylacetone-d8) |
| Comparator Or Baseline | 100.05 Da (C₅H₈O₂, protio acetylacetone) |
| Quantified Difference | Δm/z = +8 Da (+8.0% relative mass increase) |
| Conditions | Electron-impact mass spectrometry; fragmentation pattern verified using 3,3-d₂-pentane-2,4-dione as an intermediate reference . |
Why This Matters
An 8 Da mass shift provides complete baseline separation from the protio isotopologue in any mass analyzer, enabling quantitative isotopic dilution analysis and unambiguous fragment assignment without the need for high-resolution MS.
- [1] Bowie, J.H.; Williams, D.H.; Lawesson, S.-O.; Schroll, G. Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. J. Org. Chem. 1966, 31 (5), 1384–1390. View Source
